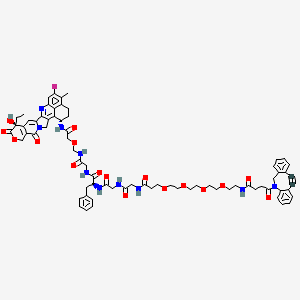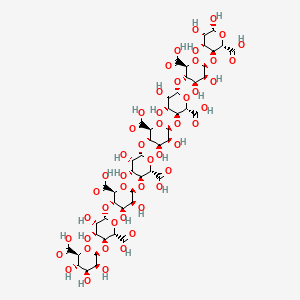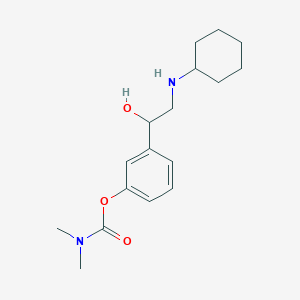
Povafonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Povafonidine involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods often involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Povafonidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Povafonidine has several scientific research applications:
Chemistry: Used as a model compound in studying alpha-2 adrenoreceptor agonists.
Biology: Investigated for its effects on blood vessel constriction and mucosal congestion.
Medicine: Potential therapeutic applications in treating nasal congestion and other conditions involving mucosal inflammation.
Industry: Utilized in the development of nasal decongestants and related pharmaceutical products.
Mechanism of Action
Povafonidine exerts its effects by binding to alpha-2 adrenoreceptors, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways that result in vasoconstriction and reduced mucosal congestion. The primary molecular targets are the alpha-2 adrenoreceptors located on the smooth muscle cells of blood vessels .
Comparison with Similar Compounds
Povafonidine is unique among alpha-2 adrenoreceptor agonists due to its specific binding affinity and potency. Similar compounds include:
Clonidine: Another alpha-2 adrenoreceptor agonist used primarily for hypertension.
Guanfacine: Used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.
Dexmedetomidine: Employed as a sedative and analgesic in intensive care settings.
This compound stands out due to its specific application in nasal congestion research and its potent vasoconstrictive properties .
Properties
CAS No. |
177843-85-5 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H13N5/c1-7-8(16-11-12-4-5-13-11)2-3-9-10(7)15-6-14-9/h2-3,6H,4-5H2,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
KPMVPPWUQFJHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)NC3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)

![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)




